Cas no 2092867-63-3 (Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester)

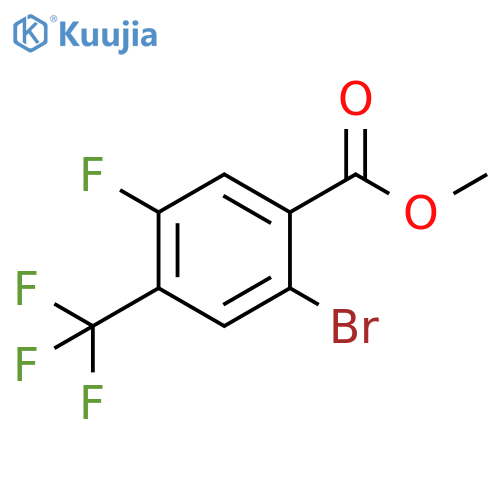

2092867-63-3 structure

商品名:Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester

Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester

- Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate

-

- インチ: 1S/C9H5BrF4O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3

- InChIKey: DFHCBALXALVTHK-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC(F)=C(C(F)(F)F)C=C1Br

計算された属性

- せいみつぶんしりょう: 299.94090g/mol

- どういたいしつりょう: 299.94090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26.3Ų

Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC99466-1g |

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |

2092867-63-3 | 1g |

£395.00 | 2025-02-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694431-5g |

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |

2092867-63-3 | 98% | 5g |

¥18253 | 2023-04-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694431-1g |

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |

2092867-63-3 | 98% | 1g |

¥6588 | 2023-04-08 | |

| Apollo Scientific | PC99466-5g |

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |

2092867-63-3 | 5g |

£1185.00 | 2025-02-22 | ||

| abcr | AB599315-1g |

Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate; . |

2092867-63-3 | 1g |

€743.10 | 2024-07-24 |

Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

2092867-63-3 (Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2092867-63-3)Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester

清らかである:99%

はかる:1g

価格 ($):440.0